2,3,4-trifluoro-N-[(2-methoxyphenyl)methyl]benzamide
Overview
Description
2,3,4-Trifluoro-N-[(2-methoxyphenyl)methyl]benzamide is a fluorinated benzamide derivative. This compound is characterized by the presence of three fluorine atoms attached to the benzene ring and a methoxyphenylmethyl group attached to the amide nitrogen. The incorporation of fluorine atoms often enhances the compound’s stability and bioavailability, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trifluoro-N-[(2-methoxyphenyl)methyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3,4-trifluorobenzoic acid and 2-methoxybenzylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 2,3,4-trifluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with 2-methoxybenzylamine to form the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trifluoro-N-[(2-methoxyphenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
2,3,4-Trifluoro-N-[(2-methoxyphenyl)methyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,4-trifluoro-N-[(2-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to target proteins, potentially inhibiting their activity. The methoxyphenylmethyl group may contribute to the compound’s overall stability and bioavailability, facilitating its interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Trifluoro-N-methylbenzamide
- 2,3,4-Trifluoro-N-phenylbenzamide
- 2,3,4-Trifluoro-N-(2-hydroxyphenyl)methylbenzamide
Uniqueness
2,3,4-Trifluoro-N-[(2-methoxyphenyl)methyl]benzamide is unique due to the presence of the methoxyphenylmethyl group, which imparts distinct chemical and biological properties. The combination of fluorine atoms and the methoxy group enhances its stability, bioavailability, and potential therapeutic applications compared to similar compounds.
Properties
IUPAC Name |
2,3,4-trifluoro-N-[(2-methoxyphenyl)methyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-21-12-5-3-2-4-9(12)8-19-15(20)10-6-7-11(16)14(18)13(10)17/h2-7H,8H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDVPFVUSUDGPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C(=C(C=C2)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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